N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H11FN6O2S and its molecular weight is 370.36. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
Research has explored the synthesis of compounds involving structures similar to N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide using microwave-assisted methods. These compounds, including derivatives of penicillanic acid and cephalosporanic acid, have been evaluated for their antimicrobial, antilipase, and antiurease activities, showing moderate to good efficacy against various microorganisms. This demonstrates the compound's potential in developing new antimicrobial agents (Başoğlu et al., 2013).
Antimicrobial Properties of Novel Derivatives
Another study synthesized novel derivatives related to the chemical structure of interest and assessed their antimicrobial properties against a range of bacteria and fungi. These compounds displayed moderate to good inhibition, highlighting their potential as leads for developing new antimicrobial therapies (Gilani et al., 2011).
Antiviral Activities Against Influenza Virus
Further research into benzamide-based 5-aminopyrazoles and their fused heterocycles, which share a similar synthetic pathway to this compound, revealed significant antiviral activities against the influenza A virus (H5N1). This suggests the compound's utility in creating potent antiviral agents (Hebishy et al., 2020).
Synthesis and Characterization for Potential Applications
The synthesis and characterization of thiadiazolobenzamide derivatives and their complexes with metals like Ni and Pd have been studied. These processes and the resulting compounds' structures provide insights into the potential applications of this compound in materials science and catalysis (Adhami et al., 2012).
Insecticidal Applications
Research on the synthesis of innovative heterocycles incorporating a thiadiazole moiety for use against the cotton leafworm indicates the potential of this compound in agricultural applications, particularly in developing new insecticidal compounds (Fadda et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those based on the benzo[c][1,2,5]thiadiazole (btz) motif, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
It’s known that btz-based compounds can act as potential visible-light organophotocatalysts . By varying the donor groups while keeping the BTZ acceptor group the same, researchers have been able to systematically modify the photocatalyst’s optoelectronic and photophysical properties .
Biochemical Pathways
Btz-based compounds have been used in photocatalytic applications, suggesting that they may interact with light-dependent biochemical pathways .
Result of Action
Btz-based compounds have been used as fluorescent sensors, suggesting that they may interact with cellular components in a way that produces a detectable signal .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the photocatalytic properties of BTZ-based compounds suggest that light exposure could significantly influence their activity . Other factors, such as temperature, pH, and the presence of other chemicals, could also potentially affect the compound’s action.
properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN6O2S/c17-10-2-4-12-11(8-10)16(25)23(22-19-12)6-5-18-15(24)9-1-3-13-14(7-9)21-26-20-13/h1-4,7-8H,5-6H2,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOGZWKVFQEQLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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